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molecular formula C6H9FN2O B1469340 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine CAS No. 1188908-86-2

5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

Cat. No. B1469340
M. Wt: 144.15 g/mol
InChI Key: AXNWNIKTFIRTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09320739B2

Procedure details

To dry methanol (10 mL) at room temperature, was added portionwise sodium metal (145 mg, 6.30 mmol). After all metal had dissolved, the reaction mixture was cooled to 0° C. and hydroxylamine hydrochloride (438 mg, 6.30 mmol) was added in one portion. The reaction mixture was stirred for 15 mins before adding a solution of 4-fluoro-3-methoxy-4-methylpent-2-enenitrile (500 mg, 3.50 mmol) in dry methanol (3 mL). The mixture was heated at 70° C. for 16 h. Concentrated hydrochloric acid (0.8 mL, 9.6 mmol) was added and the reaction mixture stirred at 80° C. for 30 mins. After cooling to room temperature, the reaction was concentrated under reduced pressure to give an orange foam which was dissolved in water (50 mL) and adjusted to pH 10 using aq 1M NaOH solution. The aqueous layer was then extracted with dichloromethane (3×50 mL) and the combined organic layers were washed with brine (50 mL), dried over MgSO4 and concentrated under reduced pressure to give a yellow oil. The crude product was purified by silica gel chromatography eluting with 12% ethyl acetate in hexanes to 100% ethyl acetate to afford 5-(2-fluoropropan-2-yl)isoxazol-3-amine as a cream solid (64 mg, 13%). 1H NMR (300 MHz, CDCl3) δ 5.82 (s, 1H), 4.08 (brs, 2H), 1.71 (d, J=21 Hz, 6H); LC-MS (ESI) m/z 145 (M+H)+.
Quantity
438 mg
Type
reactant
Reaction Step One
Name
4-fluoro-3-methoxy-4-methylpent-2-enenitrile
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
145 mg
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].Cl.[NH2:3]O.[F:5][C:6]([CH3:14])([CH3:13])[C:7]([O:11]C)=[CH:8][C:9]#[N:10].Cl.[OH-].[Na+]>CO.O>[F:5][C:6]([C:7]1[O:11][N:10]=[C:9]([NH2:3])[CH:8]=1)([CH3:14])[CH3:13] |f:1.2,5.6,^1:0|

Inputs

Step One
Name
Quantity
438 mg
Type
reactant
Smiles
Cl.NO
Step Two
Name
4-fluoro-3-methoxy-4-methylpent-2-enenitrile
Quantity
500 mg
Type
reactant
Smiles
FC(C(=CC#N)OC)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
145 mg
Type
reactant
Smiles
[Na]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After all metal had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 70° C. for 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
the reaction mixture stirred at 80° C. for 30 mins
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an orange foam which
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with dichloromethane (3×50 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 12% ethyl acetate in hexanes to 100% ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C)(C)C1=CC(=NO1)N
Measurements
Type Value Analysis
AMOUNT: MASS 64 mg
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 12.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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